4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound notable for its structural features that include a butoxy group and a thiadiazole moiety linked to a benzamide framework. The molecular formula of this compound is and it has a molecular weight of approximately 295.37 g/mol. The presence of the 1,3,4-thiadiazole ring is significant as it contributes to the compound's potential biological activities, particularly in pharmaceuticals and agriculture.
This compound can be sourced from various commercial chemical suppliers, although most descriptions focus on product availability rather than detailed research applications. The unique structural characteristics of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide suggest its potential as a lead compound in drug discovery due to the biological activities associated with the thiadiazole moiety.
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is classified under the category of substituted benzamides and thiadiazoles. Its classification is significant for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be accomplished through several methods:
The molecular structure of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide features:
The chemical reactivity of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide primarily involves:
The mechanism of action for 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide has been studied primarily in biological contexts:
The specific physical constants (melting point, boiling point) may vary based on purity and specific synthesis methods used .
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide has potential applications in various scientific fields:
1,3,4-Thiadiazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity profiles, structural similarity to nucleic acid bases, and favorable pharmacokinetic properties. As five-membered heterocyclic rings containing nitrogen and sulfur atoms, they serve as bioisosteres for pyrimidine and other aromatic pharmacophores, enabling targeted interactions with biological macromolecules [4] [8]. The mesoionic character of 1,3,4-thiadiazoles facilitates cellular membrane penetration, while regions of low electron density (σ-holes) on sulfur atoms promote specific binding interactions [3] [8]. Commercial drugs like acetazolamide (diuretic), cefazolin (antibiotic), and megazol (antiparasitic) exemplify their therapeutic impact [2] [8]. Within this chemical landscape, 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide emerges as a synthetically tailored compound integrating benzamide functionality with the bioactive thiadiazole core.
Systematic Nomenclature:
Structural Components:
Electronic Properties:Quantum mechanical studies reveal localized low electron density at the sulfur atom (σ*-orbitals), facilitating interactions with enzymes like topoisomerase II or cyclooxygenase-2 (COX-2) [3] [8]. The butoxy chain’s electron-donating effect (+I) subtly modulates the benzamide’s electrostatic potential, influencing π-stacking in hydrophobic enzyme pockets [5].
Table 1: Structural Descriptors of 4-Butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Component | Role in Bioactivity | Physicochemical Property |
---|---|---|
1,3,4-Thiadiazole Ring | Bioisostere for pyrimidine; DNA intercalation | logP contribution: +0.9; H-bond acceptor |
Butoxy Chain | Enhances lipophilicity for membrane permeation | logP contribution: +1.8; Flexible linker |
Amide Bond | Forms H-bonds with biological targets (e.g., kinase catalytic residues) | Dipole moment: 3.7 D |
Benzoyl Group | Hydrophobic anchor for target binding pockets | Polar surface area: 20 Ų |
Thiadiazole chemistry originated in the 1950s with the synthesis of 2-amino-1,3,4-thiadiazole as a pyrimidine mimic [8]. Key milestones include:
Synthetic Methodologies:Early routes relied on cyclization of thiosemicarbazides with carboxylic acids [8]. Modern approaches use:
Table 2: Evolution of Key Thiadiazole-Based Therapeutics
Era | Compound | Therapeutic Use | Mechanism of Action |
---|---|---|---|
1950s | Acetazolamide | Diuretic/Carbonic Anhydrase Inhibitor | Zn²⁺ chelation in CA active site |
1970s | Megazol | Antiparasitic | DNA binding in trypanosomes |
1980s | Cefazolin | Antibiotic (1ˢᵗ-gen cephalosporin) | Cell wall synthesis inhibition |
2010s | Litronesib | Anticancer (Phase II) | Kinesin Eg5 inhibition |
2020s | Honokiol-thiadiazoles | Broad-spectrum anticancer | AMPK activation & VEGF suppression |
Bioisosteric Advantages:
Structure-Activity Relationship (SAR) Insights:
Targeted Mechanisms in Drug Design:
Table 3: Key Bioactive Thiadiazole Derivatives and Their Targets
Compound Name | Structure | Primary Target | Biological Activity |
---|---|---|---|
4-Butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Disubstituted thiadiazole with flexible thioether linker | Topoisomerase II/DNA complex | Anticancer (MCF-7 IC₅₀ = 3.26 μM) [5] |
4-Butoxy-N-{5-[4-(difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide | Diaryl-substituted thiadiazole | COX-2 | Anti-inflammatory (IC₅₀ ~18 μM) [6] |
2-Benzylamino-5-phenyl-1,3,4-thiadiazole | 2,5-Disubstituted analog | Dihydropteroate synthase | Antibacterial [8] |
The strategic incorporation of 1,3,4-thiadiazole in 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide exemplifies rational pharmacophore hybridization, merging benzamide’s hydrophobic binding with thiadiazole’s electronic versatility for targeted bioactivity.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1